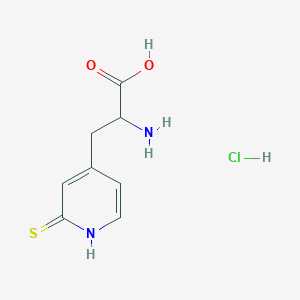
2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride is a compound of significant interest in the field of organic chemistry It is characterized by the presence of a pyridine ring substituted with a sulfanylidene group and an amino acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride typically involves multi-step organic reactions. One common method includes the reaction of a pyridine derivative with a thiol compound under controlled conditions to introduce the sulfanylidene group. This is followed by the incorporation of the amino acid moiety through amide bond formation. The final step involves the conversion to the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures. The use of catalysts and specific reaction conditions, such as temperature and pH control, are critical to ensure the efficient production of high-purity this compound.
化学反応の分析
Types of Reactions
2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfanylidene group, yielding a simpler pyridine derivative.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or ethanol, and sometimes the use of catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups, leading to derivatives with different chemical and biological properties.
科学的研究の応用
2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylidene group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the amino acid moiety can mimic natural substrates, allowing the compound to act as a competitive inhibitor in metabolic pathways.
類似化合物との比較
Similar Compounds
2-Amino-3-(6-cyanopyridin-3-yl)propanoic acid;hydrochloride: Similar in structure but with a cyano group instead of a sulfanylidene group.
3-Pyridinepropionic acid: Lacks the amino and sulfanylidene groups, making it less versatile in chemical reactions.
Uniqueness
The presence of both the sulfanylidene group and the amino acid moiety in 2-Amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride provides unique chemical reactivity and biological activity. This dual functionality allows for a wide range of applications in different scientific fields, making it a valuable compound for research and industrial use.
特性
IUPAC Name |
2-amino-3-(2-sulfanylidene-1H-pyridin-4-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2S.ClH/c9-6(8(11)12)3-5-1-2-10-7(13)4-5;/h1-2,4,6H,3,9H2,(H,10,13)(H,11,12);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCNDZKALGOSEBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=S)C=C1CC(C(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














